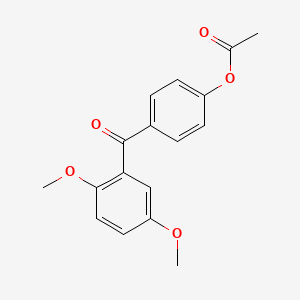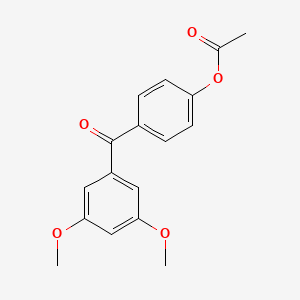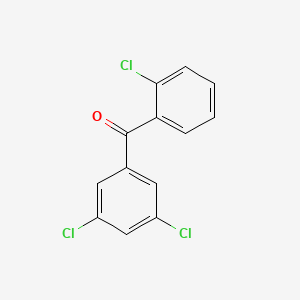
3-(3-Carbéthoxybenzoyl)thiophène
Vue d'ensemble
Description
3-(3-Carboethoxybenzoyl)thiophene is a chemical compound with the molecular formula C14H12O3S and a molecular weight of 260.31 . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 3-(3-Carboethoxybenzoyl)thiophene is characterized by a five-membered ring structure with a sulfur atom contributing one lone pair of electrons to the π-system, creating a stable aromatic system .Chemical Reactions Analysis
Thiophene-based compounds, including 3-(3-Carboethoxybenzoyl)thiophene, have been shown to undergo effective anti (trans) to syn (cis) and syn (cis) to anti (trans) isomerization upon exposure to ultraviolet and visible radiation .Physical And Chemical Properties Analysis
Thiophene, the parent compound of 3-(3-Carboethoxybenzoyl)thiophene, is a colorless liquid with a mildly pleasant smell, somewhat similar to benzene . It has a boiling point of 84.1°C and a melting point of -38.3°C .Applications De Recherche Scientifique
Semi-conducteurs organiques
Les dérivés du thiophène sont essentiels au développement des semi-conducteurs organiques. Leur capacité à conduire l’électricité les rend adaptés à une utilisation dans les transistors à effet de champ organiques (OFET). Le système conjugué des cycles thiophéniques peut transporter les charges efficacement, ce qui est essentiel pour les performances des OFET .
Diodes électroluminescentes organiques (OLED)
Dans le domaine de la technologie d’affichage, les molécules à base de thiophène sont utilisées dans la fabrication des OLED. Leurs propriétés électroniques permettent la création d’écrans flexibles, à contraste élevé et écoénergétiques .
Inhibiteurs de corrosion
Les applications industrielles des dérivés du thiophène incluent leur rôle d’inhibiteurs de corrosion. Ils peuvent former une couche protectrice sur les métaux, empêchant les dommages oxydatifs et prolongeant la durée de vie du matériau .
Propriétés pharmacologiques
Les composés thiophéniques présentent une gamme de propriétés pharmacologiques. Ils ont été identifiés comme ayant des effets anticancéreux, anti-inflammatoires, antimicrobiens, antihypertenseurs et anti-athéroscléreux. Cela les rend précieux dans le développement de médicaments et les traitements thérapeutiques .
Agents anesthésiques
Certains dérivés du thiophène, comme l’articaïne, sont utilisés comme bloqueurs des canaux sodiques dépendants du voltage. L’articaïne est un anesthésique dentaire en Europe, ce qui montre la polyvalence des composés thiophéniques dans les applications médicales .
Médicaments anti-inflammatoires
Les dérivés du thiophène se trouvent également dans les anti-inflammatoires non stéroïdiens (AINS). Le suprofène, par exemple, contient un squelette thiophénique substitué en position 2 et est utilisé pour réduire l’inflammation et la douleur .
Science des matériaux
En science des matériaux, les dérivés du thiophène contribuent à l’avancement de nouveaux matériaux aux propriétés uniques, comme une durabilité accrue ou des caractéristiques électriques spéciales .
Chimie synthétique
Les dérivés du thiophène sont synthétisés par diverses réactions, y compris la synthèse de Paal–Knorr, qui implique la condensation de composés 1,4-dicarbonylés avec des agents sulfurants. Ce processus est fondamental dans la création de nouveaux composés à base de thiophène pour la recherche et l’utilisation industrielle .
Mécanisme D'action
Biochemical Pathways
Thiophene rings, which are present in 3-(3-Carboethoxybenzoyl)thiophene, are common constituents in drugs . They are recognized as potential toxicophores due to their ability to be oxidized to an epoxide or sulphoxide . These reactive metabolites are thought to be the cause of toxicities associated with several thiophene-containing drugs . The bioactivation of thiophene-containing molecules and drugs can affect the levels of certain biomarkers in liver and serum, such as taurine and ophthalmic acid, which have been suggested as biomarkers of liver injury and oxidative stress .
Orientations Futures
Thiophene-based compounds, including 3-(3-Carboethoxybenzoyl)thiophene, have potential applications in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Analyse Biochimique
Biochemical Properties
3-(3-Carboethoxybenzoyl)thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 3-(3-Carboethoxybenzoyl)thiophene can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 3-(3-Carboethoxybenzoyl)thiophene on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 3-(3-Carboethoxybenzoyl)thiophene has been found to inhibit cell proliferation by modulating signaling pathways such as the MAPK/ERK pathway . This compound also affects gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 3-(3-Carboethoxybenzoyl)thiophene involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, 3-(3-Carboethoxybenzoyl)thiophene can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can result in the suppression of downstream signaling pathways and cellular responses. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Carboethoxybenzoyl)thiophene can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(3-Carboethoxybenzoyl)thiophene is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress .
Dosage Effects in Animal Models
The effects of 3-(3-Carboethoxybenzoyl)thiophene vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, 3-(3-Carboethoxybenzoyl)thiophene can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic settings .
Metabolic Pathways
3-(3-Carboethoxybenzoyl)thiophene is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the excretion of the compound from the body. Additionally, 3-(3-Carboethoxybenzoyl)thiophene can influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .
Transport and Distribution
The transport and distribution of 3-(3-Carboethoxybenzoyl)thiophene within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm and mitochondria . The distribution of 3-(3-Carboethoxybenzoyl)thiophene within tissues is influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of 3-(3-Carboethoxybenzoyl)thiophene is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, 3-(3-Carboethoxybenzoyl)thiophene can be directed to the mitochondria by mitochondrial targeting sequences, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .
Propriétés
IUPAC Name |
ethyl 3-(thiophene-3-carbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-2-17-14(16)11-5-3-4-10(8-11)13(15)12-6-7-18-9-12/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLWVVRTVMCXLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641831 | |
| Record name | Ethyl 3-(thiophene-3-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896618-51-2 | |
| Record name | Ethyl 3-(thiophene-3-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















